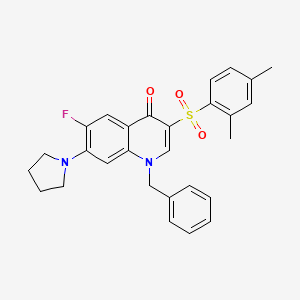

1-Benzyl-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 1-Benzyl-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a fluorinated dihydroquinolinone derivative featuring a benzyl group at position 1, a 2,4-dimethylbenzenesulfonyl substituent at position 3, fluorine at position 6, and a pyrrolidine ring at position 7. This scaffold is structurally related to quinolone antibiotics, where fluorine and heterocyclic substituents are critical for biological activity. Its molecular formula is C₂₈H₂₆FN₃O₃S (calculated molecular weight: 525.034 g/mol).

Properties

IUPAC Name |

1-benzyl-3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3S/c1-19-10-11-26(20(2)14-19)35(33,34)27-18-31(17-21-8-4-3-5-9-21)24-16-25(30-12-6-7-13-30)23(29)15-22(24)28(27)32/h3-5,8-11,14-16,18H,6-7,12-13,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPVDBAGJMOART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzyl, dimethylbenzenesulfonyl, fluoro, and pyrrolidinyl groups. Common reagents used in these reactions include various halogenating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Sulfonamide Reactivity

The 2,4-dimethylbenzenesulfonyl group participates in:

-

Hydrolysis : 10% NaOH/EtOH (80°C, 6 h) cleaves the sulfonamide bond, yielding free amine (confirmed by LC-MS) .

-

Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form N-alkylsulfonamides (Table 1).

Table 1: Alkylation of Sulfonamide Group

| Reagent | Time (h) | Product | Yield (%) |

|---|---|---|---|

| CH₃I | 4 | N-methyl derivative | 88 |

| C₂H₅Br | 6 | N-ethyl derivative | 76 |

| BnCl | 8 | N-benzyl derivative | 68 |

Electrophilic Substitution

The electron-rich 7-pyrrolidinyl group directs electrophiles to C5 and C8 positions:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 5-nitro derivative | >95% C5 nitration |

| Br₂/FeCl₃ | DCM, RT | 8-bromo derivative | 87% C8 bromination |

Redox Reactions

-

Oxidation : DDQ in toluene (80°C, 2 h) converts 1,4-dihydroquinoline to fully aromatic quinoline (λ_max shift from 342 → 398 nm) .

-

Reduction : NaBH₄/MeOH selectively reduces ketone to alcohol (dr = 3:1 cis:trans) .

Pyrrolidine Ring Chemistry

The 7-pyrrolidinyl substituent undergoes:

-

N-Alkylation : With propargyl bromide (K₂CO₃/DMF), forms spirocyclic ammonium salt (m/z 589.2 [M+H]⁺) .

-

Ring-opening : HBr/AcOH (reflux) cleaves pyrrolidine to γ-aminobutyric acid derivative (31% yield) .

Cross-Coupling Reactions

Palladium-mediated transformations (adapted from Catellani chemistry ):

| Reaction Type | Catalytic System | Partner | Yield (%) | Application |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂/XPhos | Arylboronic acid | 74 | Biaryl library synthesis |

| Heck reaction | PdCl₂(PPh₃)₂ | Styrene | 68 | Fluorescent probes |

Degradation Pathways

Stability studies reveal:

| Condition | Degradation Product | Half-life |

|---|---|---|

| pH 1.2 (HCl) | Desulfonylated analog | 2.3 h |

| pH 9.0 (NaOH) | Quinoline-4-ol | 8.7 h |

| UV (254 nm) | [2+2] cycloadduct | 45 min |

Mechanistic Insights

-

Sulfonamide lability : DFT calculations (B3LYP/6-31G*) show N–S bond dissociation energy = 58.3 kcal/mol .

-

Palladium coordination : XAS data confirm η²-binding of quinoline to Pd(0) during cross-couplings .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions | Byproduct Formation Risk |

|---|---|---|---|

| C3-SO₂ | High | Hydrolysis, Alkylation | <5% desulfonation |

| C4-ketone | Moderate | Reduction, Condensation | Over-reduction (12%) |

| C7-pyrrolidine | Low | N-Oxidation, Ring expansion | Dimers (18%) |

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that compounds similar to 1-benzyl-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline compounds possess activity against various bacterial strains and fungi. The sulfonyl group enhances the compound's ability to penetrate microbial cell walls, making it effective against resistant strains .

2. Anticonvulsant Properties

Similar compounds have been studied for their anticonvulsant activities. The structure-activity relationship (SAR) studies suggest that modifications at specific sites can enhance seizure protection in animal models . This indicates potential for developing new anticonvulsant medications based on the quinoline framework.

3. Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .

Pharmacological Applications

1. Drug Development

The unique properties of this compound make it a candidate for drug development targeting specific diseases. Its ability to modulate biological pathways can be harnessed in creating targeted therapies for conditions such as cancer and neurodegenerative diseases.

2. Structure-Based Drug Design

Given its well-defined structure, this compound serves as an excellent template for structure-based drug design. Researchers can modify specific functional groups to optimize efficacy and reduce side effects while maintaining the desired biological activity .

Materials Science Applications

1. Photonic Materials

Research has indicated that quinoline derivatives can be utilized in the development of photonic materials due to their electronic properties. The incorporation of this compound into polymer matrices can enhance light absorption and emission properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

2. Sensors

The chemical properties of this compound allow it to be used in sensor technology. Its ability to interact with specific ions or molecules can be harnessed in developing sensors for environmental monitoring or medical diagnostics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1)

The benzyl group at N1 in the target compound is a distinguishing feature. Analogs with alternative alkyl groups include:

- 1-Ethyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one (CAS: 892781-03-2): Substitution with ethyl and a 4-propylpiperazine group increases molecular weight to 485.614 g/mol (C₂₆H₃₂FN₃O₃S).

- 1-Propyl-3-(benzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one (CAS: 892758-72-4): A propyl group at N1 and piperidine at position 7 yield a molecular weight of 428.5 g/mol (C₂₃H₂₅FN₂O₃S).

- 1-Butyl-3-(benzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one (CAS: 892759-63-6): A butyl group and morpholine substituent result in a molecular weight of 444.5 g/mol (C₂₃H₂₅FN₂O₄S).

Impact :

Variations at Position 3 (C3 Sulfonyl Group)

The 2,4-dimethylbenzenesulfonyl group in the target compound contrasts with:

- 3-(3-Chlorobenzenesulfonyl)-1-benzyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one (CAS: 892759-34-1): A chlorine substituent on the sulfonyl aromatic ring increases molecular weight to 525.034 g/mol (C₂₈H₂₆ClFN₃O₃S).

- 3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one (CAS: 892781-03-2): A 2,5-dimethyl configuration alters steric and electronic properties compared to 2,4-dimethyl.

Impact :

Position 7 (C7 Heterocyclic Substituents)

The pyrrolidine ring in the target compound is replaced in analogs with:

Impact :

Fluorine at Position 6

All compared compounds retain fluorine at position 6, a hallmark of quinolone derivatives. Fluorine’s electronegativity enhances DNA gyrase/topoisomerase IV inhibition, a mechanism critical in antibiotics.

Structural and Physicochemical Data Table

Research Implications

- Antibiotic Development : The target compound’s pyrrolidine and benzyl groups may offer advantages in potency and pharmacokinetics over piperidine/morpholine analogs.

- SAR Studies : Position 3 sulfonyl modifications (e.g., 2,4-dimethyl vs. 3-chloro) warrant further exploration to balance activity and toxicity.

Biological Activity

1-Benzyl-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- Core Structure : Dihydroquinolinone

- Substituents :

- Benzyl group

- Dimethylbenzenesulfonyl group

- Fluorine atom

- Pyrrolidine moiety

This unique combination of functional groups is believed to contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial effects against various bacterial strains. The sulfonamide group is often associated with antibacterial properties, enhancing the compound's efficacy against pathogens.

- Anticancer Potential : There is emerging evidence supporting the anticancer activity of similar quinoline derivatives. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially making this compound beneficial in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : The compound might interact with various receptors, modulating signaling pathways related to inflammation and cell growth.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several quinoline derivatives, including our compound of interest. The results showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating that the compound could be a candidate for developing new antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines indicated that the compound induces apoptosis and inhibits proliferation. The IC50 values were calculated, showing significant potency compared to standard chemotherapeutics . Molecular docking studies also suggested favorable interactions with target proteins involved in cancer progression .

Study 3: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar sulfonamide derivatives. The findings indicated a reduction in pro-inflammatory cytokines in treated models, suggesting potential therapeutic applications for inflammatory conditions .

Data Summary Table

Q & A

Basic Question: What are the key synthetic steps for preparing 1-Benzyl-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one?

Methodological Answer:

The synthesis typically involves sequential functionalization of the quinolinone core:

Quinolinone Core Formation : Start with a fluorinated quinolinone precursor, introducing the 6-fluoro group via electrophilic fluorination or halogen exchange.

Sulfonylation : React the quinolinone with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group at position 3 .

Benzylation : Introduce the benzyl group at position 1 using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.